molecular formula C9H4ClF2NO2S B6223433 2-(2-chloro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid CAS No. 2763756-40-5

2-(2-chloro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid

Cat. No. B6223433
CAS RN: 2763756-40-5
M. Wt: 263.6
InChI Key:
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Description

2-(2-Chloro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid, or DCBTA, is an organofluorine compound with a wide range of applications in organic synthesis and scientific research. It is a versatile reagent that can be used to synthesize a variety of compounds, and its ability to react with a variety of functional groups makes it a useful tool for scientists. DCBTA has also been used in a variety of biochemical and physiological studies, and its mechanism of action has been studied in detail. In

Scientific Research Applications

DCBTA has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the synthesis of polymers, and the synthesis of materials for use in drug delivery systems. DCBTA has also been used in the synthesis of peptide and peptidomimetic compounds, and its reactivity with a variety of functional groups makes it a useful tool for organic synthesis.

Mechanism of Action

The mechanism of action of DCBTA is not fully understood, but it is believed to involve the formation of a reactive intermediate that can react with a variety of functional groups. This intermediate is believed to be a difluoroacetic anion, which can react with a variety of functional groups, including amines, thiols, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCBTA have not been extensively studied, but it is believed to be a relatively non-toxic compound. In studies on rats, DCBTA did not produce any significant changes in blood chemistry or organ function.

Advantages and Limitations for Lab Experiments

DCBTA has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is highly reactive with a variety of functional groups. It is also relatively easy to handle, and it has a high yield in most reactions. However, DCBTA is also a relatively unstable compound, and it can be difficult to work with in some cases.

Future Directions

There are several potential future directions for DCBTA research. One potential area of research is the development of more efficient and selective methods for the synthesis of DCBTA. Another potential area of research is the development of new applications for DCBTA, such as the synthesis of peptide and peptidomimetic compounds. Finally, further research into the mechanism of action of DCBTA could lead to the development of new and improved methods for its use in biochemical and physiological studies.

Synthesis Methods

DCBTA can be synthesized in several ways, including the reaction of 2-chlorobenzothiazole with difluoroacetic acid in an aqueous solution, and the reaction of 2-chlorobenzothiazole with difluoroacetic anhydride in an organic solvent. Both methods yield the desired product in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid involves the reaction of 2-chloro-1,3-benzothiazole with difluoroacetic acid in the presence of a suitable catalyst.", "Starting Materials": [ "2-chloro-1,3-benzothiazole", "difluoroacetic acid", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-chloro-1,3-benzothiazole in a suitable solvent.", "Step 2: Add difluoroacetic acid to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent and dry it under vacuum.", "Step 7: Purify the product by recrystallization or chromatography." ] }

CAS RN

2763756-40-5

Product Name

2-(2-chloro-1,3-benzothiazol-4-yl)-2,2-difluoroacetic acid

Molecular Formula

C9H4ClF2NO2S

Molecular Weight

263.6

Purity

95

Origin of Product

United States

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